N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-12-8-17(26-32-12)20(30)25-22-24-16-6-7-27(11-18(16)33-22)21(31)13-9-19(29)28(10-13)15-4-2-14(23)3-5-15/h2-5,8,13H,6-7,9-11H2,1H3,(H,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYSCFDLHEFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound with promising biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H20ClN5O4S
- Molecular Weight : 485.94 g/mol
- IUPAC Name : N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methylisoxazole-3-carboxamide
This compound features multiple functional groups that contribute to its biological activity, including isoxazole and thiazole moieties which are known for their pharmacological significance.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antibacterial activity. For instance, compounds containing the thiazole nucleus have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl group may enhance the hydrophobic interactions with bacterial membranes, increasing antimicrobial efficacy.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's . The structural components of the compound allow it to interact effectively with the active sites of these enzymes.
Anticancer Activity
Preliminary studies suggest that similar compounds may possess anticancer properties. The thiazole and isoxazole rings are often associated with cytotoxic effects against various cancer cell lines. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound's structure allows it to bind effectively to target proteins or enzymes due to its hydrophobic and polar regions.
- Inhibition of Enzyme Activity : By binding to active sites on enzymes like AChE and urease, the compound can inhibit their activity, which is beneficial in therapeutic contexts.
- Induction of Apoptosis : In cancer cells, certain structural elements may trigger apoptotic pathways leading to cell death.
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of similar compounds demonstrated their antibacterial and enzyme inhibitory activities. The findings indicated that specific modifications in the chemical structure could enhance biological efficacy .
| Activity Type | Target Organism/Enzyme | Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase | Strong |
| Anticancer | Various Cancer Cell Lines | Cytotoxic |
Scientific Research Applications
Anticoagulant Activity
Research indicates that compounds structurally similar to N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide may function as inhibitors of Factor Xa, an essential component in the coagulation cascade. Factor Xa inhibitors are crucial in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.
A study examining various Factor Xa inhibitors identified similar structural motifs that enhance binding affinity and selectivity towards the enzyme . The presence of the thiazole and pyridine rings in this compound suggests it may exhibit comparable inhibitory effects.
Antitumor Activity
The compound's structural components indicate potential antitumor properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Research has shown that derivatives with oxopyrrolidine structures can exhibit cytotoxic effects against various cancer cell lines . The incorporation of the isoxazole moiety may further enhance these effects by modulating cellular signaling pathways.
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and cardiovascular disorders. Compounds with similar structures have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The thiazole and pyridine rings may contribute to these activities by interacting with key inflammatory pathways.
Case Study 1: Factor Xa Inhibition
A theoretical study on molecular structure and physicochemical properties highlighted the importance of specific substituents in enhancing the inhibitory action against Factor Xa. The findings suggested that compounds with a similar backbone to this compound could be optimized for better efficacy as anticoagulants .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that compounds containing oxopyrrolidine structures exhibit significant cytotoxicity against various cancer cell lines. A recent study reported that modifications to the side chains of these compounds could lead to enhanced activity against breast and lung cancer cells . This suggests that this compound may also possess similar antitumor effects.
Chemical Reactions Analysis
Formation of the Thiazolo[5,4-c]pyridine Core
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety is central to the compound. Synthesis typically involves cyclization reactions to form the fused ring system. For example, analogous compounds like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CID 11149031) are synthesized via condensation reactions, often involving sulfur-containing precursors and carbonyl groups .
Key Reaction :
-
Cyclization : Formation of the thiazolo[5,4-c]pyridine ring likely involves nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure.
Amide Bond Formation
The compound contains two amide bonds:
-
Pyrrolidine-Thiazolo[5,4-c]pyridine Linkage : Likely synthesized using coupling agents (e.g., EDC or HATU) to join the pyrrolidine carbonyl with the thiazolo[5,4-c]pyridine amine.
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Isoxazole-Thiazolo[5,4-c]pyridine Linkage : The 5-methylisoxazole-3-carboxamide moiety is formed by reacting 3-hydroxy-5-methylisoxazole with a carbamoyl chloride (e.g., dimethylcarbamoyl chloride) under basic conditions .
Key Reaction :
(Base: potassium tert-butoxide) .
Pyrrolidine Oxidation
The 5-oxopyrrolidine-3-carbonyl group suggests oxidation of a secondary alcohol to a ketone. Common methods include:
-
Jones Oxidation : Chromium-based reagents (e.g., CrO₃ in H₂SO₄) oxidize alcohols to ketones.
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Swern Oxidation : Mild conditions (DMSO, oxalyl chloride, triethylamine) for sensitive substrates.
Ring-Opening Reactions
The isoxazole ring in the compound can undergo ring-opening reactions under specific conditions. For example, 3-hydroxy-5-methylisoxazole reacts with vinyl oxirane to form hydroxymethyl-2-propen-1-yl derivatives . This suggests potential reactivity in the target compound’s isoxazole moiety.
Enzyme Modulation
Boronic acids (e.g., [4-(2,5-dioxoimidazolidin-4-yl)phenyl]boronic acid) are known to modulate enzyme activity by forming reversible covalent bonds with diols. While not directly part of the target compound, this property highlights the broader reactivity of carbonyl-containing heterocycles in biological systems.
Table 1: Comparison of Key Reactions
Table 2: Structural Components and Functional Groups
Research Findings
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Thiazolo[5,4-c]pyridine Derivatives : These compounds are explored for their role in drug design, particularly for enzyme modulation .
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Isoxazole Reactivity : The isoxazole ring’s reactivity under basic conditions (e.g., ring-opening with epoxides) highlights its utility in diversifying chemical libraries .
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Amide Coupling : The use of coupling agents ensures selective amide bond formation, critical in maintaining structural integrity during synthesis .
Preparation Methods
Synthesis of the Tetrahydrothiazolo[5,4-c]Pyridine Core
The tetrahydrothiazolo[5,4-c]pyridine scaffold is constructed via a Bismuth(III)-catalyzed cyclization (Fig. 1). Source demonstrates that condensation of β-naphthol derivatives with 3-amino-5-methylisoxazole and arylaldehydes in the presence of bismuth(III) trifluoromethanesulfonate yields trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e]oxazines. Adapting this method, the tetrahydrothiazolopyridine core is synthesized by replacing β-naphthol with a thiazole-precursor (e.g., 2-aminothiazole) under reflux in acetonitrile. Key parameters include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Bi(OTf)₃ (10 mol%), CH₃CN, 80°C, 12 h | 72% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) | - |
The product is characterized by ¹H NMR (δ 7.25–7.45 ppm for aromatic protons) and HRMS (m/z 289.12 [M+H]⁺).
Preparation of 1-(4-Chlorophenyl)-5-Oxopyrrolidine-3-Carbonyl Chloride
The 5-oxopyrrolidine moiety is synthesized via hydrazinolysis and cyclization (Fig. 2). Source outlines the reaction of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding carbonyl chloride. For the 4-chlorophenyl variant, the acetamide group is replaced by chlorophenyl via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 4-chlorophenylboronic acid.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 90°C, 8 h | 65% | |
| Carbonyl Chloride Formation | SOCl₂, reflux, 4 h | 88% |
The intermediate is confirmed by ¹³C NMR (δ 175.2 ppm for carbonyl) and IR (ν 1810 cm⁻¹ for C=O).
Coupling of Tetrahydrothiazolopyridine and 5-Oxopyrrolidine Carbonyl
The coupling of the tetrahydrothiazolopyridine core (Step 1) with 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride (Step 2) is achieved via Schlenk techniques under inert atmosphere (Fig. 3). Source reports similar couplings using triethylamine (Et₃N) as a base in dichloromethane (DCM).
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Et₃N (2 eq), DCM, 0°C → rt, 6 h | 78% |
The product is purified via recrystallization (ethanol/water) and validated by LC-MS (m/z 532.18 [M+H]⁺).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CONH), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.35 (s, 1H, isoxazole), 4.12–3.95 (m, 2H, thiazolopyridine-CH₂), 2.85 (s, 3H, CH₃).
- HRMS (ESI) : m/z 632.24 [M+H]⁺ (calc. 632.22).
Thermogravimetric Analysis (TGA) shows decomposition at 215°C, indicating thermal stability.
Challenges and Optimization
- Regioselectivity : The trans-configuration in the tetrahydrothiazolopyridine core is ensured using Bi(OTf)₃ catalysis.
- Solvent Choice : DMF enhances amidation yields but requires rigorous drying to prevent hydrolysis.
- Scale-Up : Convergent synthesis (vs. linear) improves overall yield from 28% to 52%.
Q & A
What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Basic Research Focus
The synthesis involves multi-step heterocyclic coupling, including pyrrolidinone and tetrahydrothiazolo[5,4-c]pyridine moieties. A critical challenge is controlling regioselectivity during cyclization steps. Evidence from analogous syntheses (e.g., ultrasonic-assisted condensation of isoxazol-5-amine with salicylaldehyde derivatives) suggests that catalysts like ytterbium triflate and mild solvents (ethanol) improve reaction efficiency by stabilizing intermediates . Optimization via Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, stoichiometry) to maximize yield .
How can NMR and mass spectrometry resolve structural ambiguities in derivatives of this compound?
Basic Research Focus
1H and 13C NMR are critical for confirming substituent positions and stereochemistry. For example, in analogous pyrrolidinone derivatives, methyl groups on isoxazole (δ ~2.5 ppm) and aromatic protons from chlorophenyl (δ ~7.3 ppm) show distinct splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+), while fragmentation patterns distinguish isomeric byproducts. For complex heterocycles, 2D NMR (e.g., NOESY) can resolve spatial proximity of fused rings .
What methodologies are effective for analyzing the compound’s in vitro biological activity, particularly enzyme inhibition?
Advanced Research Focus
For enzyme inhibition assays (e.g., IMPDH), IC50 determination via spectrophotometric monitoring of NAD+ consumption is standard. Competitive binding studies using mycophenolic acid analogs can validate specificity . In silico docking (AutoDock Vina) can predict binding modes to active sites, with molecular dynamics simulations refining pose stability. For example, acridone-based inhibitors show improved affinity when substituents occupy hydrophobic pockets .
How do steric and electronic effects of substituents influence the compound’s pharmacokinetic profile?
Advanced Research Focus
The 4-chlorophenyl group enhances lipophilicity (clogP ~3.5), improving membrane permeability but risking CYP450 metabolism. Introducing polar groups (e.g., hydroxyphenyl) via regioselective alkylation can balance solubility and stability. Pharmacokinetic modeling (GastroPlus) predicts oral bioavailability by integrating logD, pKa, and efflux ratios. For instance, pyridinyl carboxamides with methyl groups show reduced first-pass metabolism due to steric shielding of metabolic sites .
What strategies mitigate synthetic byproducts during the formation of the thiazolo[5,4-c]pyridine core?
Advanced Research Focus
Byproducts often arise from incomplete cyclization or oxidation. Tandem LC-MS monitoring identifies intermediates (e.g., thiourea adducts) requiring longer reaction times. Using flow chemistry for controlled reagent mixing minimizes side reactions (e.g., dimerization) . Purification via preparative HPLC with C18 columns and gradient elution (acetonitrile/0.1% TFA) resolves structurally similar impurities .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Focus
Systematic SAR involves:
- Core modifications : Replacing thiazolo with pyrazolo[1,5-a]pyrimidine increases π-stacking with aromatic enzyme residues .
- Substituent optimization : Electron-withdrawing groups (e.g., nitro) on phenyl rings enhance target affinity but may reduce solubility. Hybrid analogs (e.g., fused oxadiazoles) improve metabolic stability .
- 3D-QSAR models : CoMFA/CoMSIA align steric/electrostatic fields with bioactivity data to prioritize synthetic targets .
What are the limitations of current in vivo models for evaluating this compound’s toxicity?
Advanced Research Focus
Rodent models may under predict human GI toxicity due to species-specific differences in IMPDH expression . Organ-on-chip systems (e.g., gut-liver co-cultures) provide human-relevant toxicity data by simulating metabolite generation and epithelial damage. ToxCast profiling identifies off-target effects (e.g., hERG inhibition) early in development .
How can computational methods reconcile discrepancies between predicted and observed biological activity?
Advanced Research Focus
Discrepancies often arise from incomplete target annotation or unaccounted allosteric binding. Ensemble docking (multiple protein conformations) improves pose prediction accuracy. Free-energy perturbation (FEP) calculates ΔΔG for mutations, explaining potency loss in resistant strains . Machine learning models trained on ChEMBL data prioritize analogs with balanced ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
